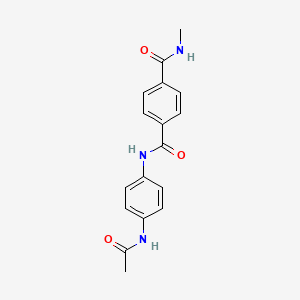
N~1~-(4-Acetamidophenyl)-N~4~-methylbenzene-1,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(4-Acetamidophenyl)-N~4~-methylbenzene-1,4-dicarboxamide is an organic compound with a complex structure that includes both acetamide and benzene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Acetamidophenyl)-N~4~-methylbenzene-1,4-dicarboxamide typically involves the reaction of 4-acetamidophenylamine with methylbenzene-1,4-dicarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bonds. The reaction conditions may include elevated temperatures and specific solvents to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of solid-supported catalysts and optimized reaction conditions can lead to high selectivity and yield, making the process economically viable for large-scale production .
化学反应分析
Types of Reactions
N~1~-(4-Acetamidophenyl)-N~4~-methylbenzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .
科学研究应用
N~1~-(4-Acetamidophenyl)-N~4~-methylbenzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
作用机制
The mechanism of action of N1-(4-Acetamidophenyl)-N~4~-methylbenzene-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on cyclooxygenase enzymes to exert anti-inflammatory effects or interact with bacterial cell walls to exhibit antimicrobial activity .
相似化合物的比较
Similar Compounds
- N-(4-Acetamidophenyl)-N-{1-(4-methoxyphenyl)-2-[(2-methyl-2-butanyl)amino]-2-oxoethyl}-N’-(5-methyl-1,2-oxazol-3-yl)succinamide
- N-{1-[(4-Acetamidophenyl)sulfonyl]-4-piperidinyl}-3,4-dichlorobenzamide
- N-[1-(4-acetamidophenyl)ethylideneamino]cyclopentanecarboxamide
Uniqueness
N~1~-(4-Acetamidophenyl)-N~4~-methylbenzene-1,4-dicarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
88542-59-0 |
|---|---|
分子式 |
C17H17N3O3 |
分子量 |
311.33 g/mol |
IUPAC 名称 |
4-N-(4-acetamidophenyl)-1-N-methylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C17H17N3O3/c1-11(21)19-14-7-9-15(10-8-14)20-17(23)13-5-3-12(4-6-13)16(22)18-2/h3-10H,1-2H3,(H,18,22)(H,19,21)(H,20,23) |
InChI 键 |
ZBLLATJUOTYTLO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


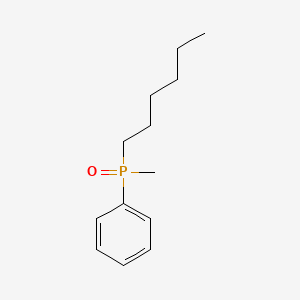

![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N'-phenylurea](/img/structure/B14391324.png)
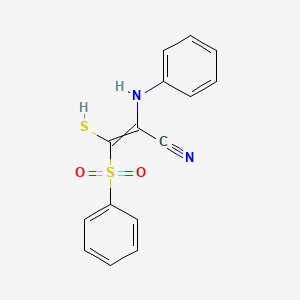
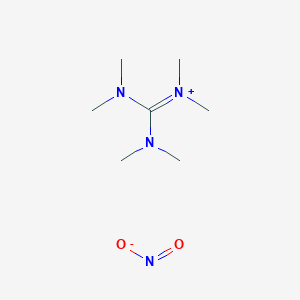

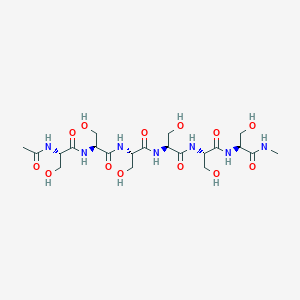
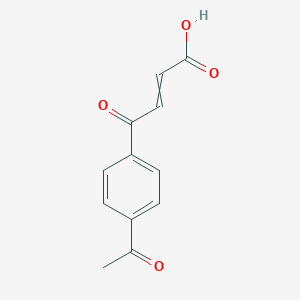
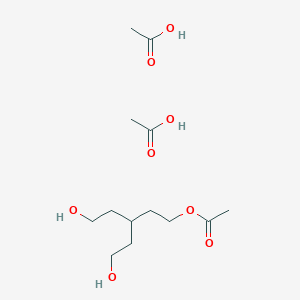
![1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole](/img/structure/B14391341.png)
![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14391344.png)
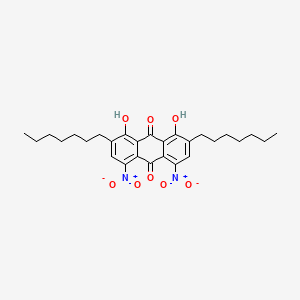

![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione]](/img/structure/B14391363.png)
